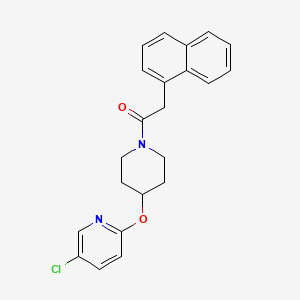
1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone is a synthetic organic compound characterized by the presence of a chloropyridinyl group, a piperidinyl moiety, and a naphthalenyl ethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone typically involves multi-step organic reactions, including:
Chloropyridinylation: : Substitution reactions to attach the 5-chloropyridinyl group.
Ethanone formation: : The final condensation and cyclization steps to establish the ethanone linkage with the naphthalenyl core.
Industrial Production Methods: Scaling up for industrial production demands optimized reaction conditions to maximize yield and purity. Common techniques include:
Batch processing for initial synthesis steps.
Continuous flow reactors for efficient piperidinylation and chloropyridinylation.
High-pressure and temperature-controlled environments to enhance reaction kinetics and stability.
Types of Reactions
Oxidation: : Under oxidative conditions, this compound can form various oxidized derivatives.
Reduction: : Suitable reductive agents yield reduced forms, altering functional group characteristics.
Substitution: : Reactivity of the chloropyridinyl group facilitates nucleophilic substitution, allowing for the synthesis of diverse derivatives.
Common Reagents and Conditions
Oxidation: : Using agents like potassium permanganate or hydrogen peroxide.
Reduction: : Utilizing sodium borohydride or lithium aluminum hydride.
Substitution: : Conducted in polar aprotic solvents with appropriate nucleophiles.
Major Products
Oxidation: : Yields products with modified functional groups on the naphthalenyl or piperidinyl moieties.
Reduction: : Results in more saturated compounds.
Substitution: : Diverse derivatives based on the nucleophile used.
Chemistry
Molecular scaffolding: : Used as a building block for designing complex organic molecules.
Catalysis: : Functional groups allow for participation in catalytic cycles.
Biology
Pharmacology: : Investigated for its potential as a lead compound in drug discovery.
Biochemical Assays: : Used in studying receptor-ligand interactions.
Medicine
Therapeutic Agents:
Industry
Material Science: : Incorporated into polymers and advanced materials for enhanced properties.
Agriculture: : Evaluated for its role as a precursor in synthesizing agrochemicals.
Mechanism of Action
The molecular mechanism of 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways include:
Binding to active sites: : Interfering with enzyme functions.
Modulation of receptor activity: : Altering signal transduction pathways.
Comparison with Similar Compounds
Comparing 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone to similar compounds highlights its unique properties:
Structural Comparisons: : Against compounds like 1-(4-(5-chloropyridin-2-yl)oxypiperidin-1-yl)propan-1-one and 1-(4-(5-chloropyridin-2-yl)oxypiperidin-1-yl)-2-phenylethanone.
Unique Features: : Enhanced stability and reactivity due to its specific structural arrangement.
Properties
IUPAC Name |
1-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O2/c23-18-8-9-21(24-15-18)27-19-10-12-25(13-11-19)22(26)14-17-6-3-5-16-4-1-2-7-20(16)17/h1-9,15,19H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZMIBHGEJVCFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














